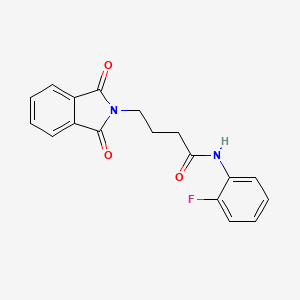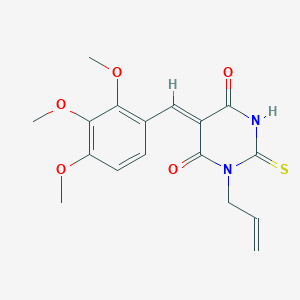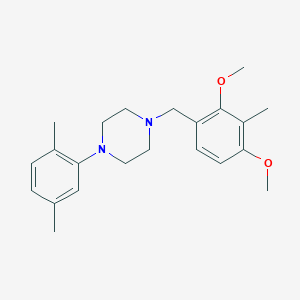
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide, also known as FIIN-3, is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), a protein that is overexpressed in many types of cancer. By inhibiting FGFR1, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can prevent cancer cells from proliferating and spreading. Additionally, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Mechanism of Action
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide works by binding to the ATP-binding site of FGFR1, preventing the phosphorylation of downstream signaling proteins. This inhibition of FGFR1 activity leads to a decrease in cell proliferation and migration, ultimately leading to cell death.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been shown to have a selective inhibitory effect on FGFR1, with minimal effect on other related receptors. This selectivity makes it a promising candidate for cancer treatment, as it can target cancer cells while leaving healthy cells unharmed. In addition to its anti-cancer properties, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
Advantages and Limitations for Lab Experiments
One advantage of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is its high selectivity for FGFR1, making it a valuable tool for studying the role of FGFR1 in cancer and other diseases. However, one limitation is that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide is not currently approved for use in humans, meaning that further research is needed to determine its safety and efficacy.
Future Directions
There are several potential future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide. One area of interest is the development of analogs with improved pharmacokinetic properties, such as increased half-life and bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide in vivo, as well as its potential for use in combination with other cancer treatments. Finally, the role of FGFR1 in other diseases, such as arthritis, should be further explored to determine the potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide as a therapeutic agent in these contexts.
Synthesis Methods
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide can be synthesized using a multi-step process involving the reaction of 2-fluorobenzoyl chloride with 4-aminobutyric acid, followed by cyclization and subsequent reduction. The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-fluorophenyl)butanamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c19-14-8-3-4-9-15(14)20-16(22)10-5-11-21-17(23)12-6-1-2-7-13(12)18(21)24/h1-4,6-9H,5,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXLJOSCFHSJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B6067476.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![2-{1-[5-(2-naphthyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B6067489.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)
![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6067503.png)

![(2-{4-[1-(1,2-dimethylpropyl)-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl]phenoxy}ethyl)dimethylamine](/img/structure/B6067520.png)
![(3aS*,5S*,9aS*)-5-(2-chlorophenyl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6067526.png)
![2-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6067534.png)

![3-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6067549.png)
![ethyl 4-[1-(3-cyclopentylpropyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6067570.png)